4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-8-3-5-9(6-4-8)19(16,17)12-7-10-13-14-11(18)15(10)2/h3-6,12H,7H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMPRSGMGRXDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NNC(=S)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide typically involves the formation of the triazole ring followed by the introduction of the sulfonamide group. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methyl-5-sulfanyl-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research has indicated that derivatives of triazoles exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide have been tested against various pathogens, showing promising results in inhibiting growth.
Case Study: Antifungal Activity
A study conducted on triazole derivatives demonstrated that certain modifications to the triazole ring enhance antifungal efficacy against Candida species. The incorporation of sulfonamide groups has been linked to increased potency due to improved solubility and bioavailability .
Inhibition of Enzymes
Another significant application is the inhibition of specific enzymes related to disease processes. For example, triazole derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in metabolic disorders such as obesity and type 2 diabetes .
Agricultural Applications
Fungicides
The compound's triazole moiety also positions it as a potential fungicide in agricultural settings. Triazoles are widely used in crop protection due to their ability to inhibit fungal growth. Research has shown that compounds with similar structures can effectively control fungal diseases in crops like wheat and barley .
Material Science Applications
Polymer Chemistry
In material science, sulfonamide-containing compounds are explored for their utility in synthesizing novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the benzene ring, triazole ring, or linker groups. These variations influence physicochemical properties (e.g., solubility, logP) and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
The phenyl-substituted triazole derivative () shows significantly higher molecular weight (395.48 g/mol) and lipophilicity, which may affect pharmacokinetics.
Synthetic Flexibility :
- The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions, with crystallographic tools (e.g., SHELXL, WinGX) used to confirm structures .
Biological Activity
4-Methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its effects on cardiovascular functions, potential mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14N4O2S2
- Molecular Weight : 298.38 g/mol
- CAS Number : [specific CAS number if available]
Biological Activity Overview
The biological activity of this compound is primarily investigated in relation to its effects on cardiovascular health and potential therapeutic applications.
Cardiovascular Effects
Research indicates that certain sulfonamide derivatives can modulate cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, studies utilizing isolated rat heart models have demonstrated that derivatives of benzenesulfonamide can significantly alter these parameters.
Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure
| Compound Name | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|---|
| Control | - | Baseline | Baseline |
| Benzenesulfonamide | 0.001 | Increase | Increase |
| 4-Methyl-N-(4-methylphenyl)sulfonamide | 0.001 | Decrease | Decrease |
| Other Derivative 1 | 0.001 | Moderate Decrease | Moderate Decrease |
| Other Derivative 2 | 0.001 | Significant Decrease | Significant Decrease |
The findings suggest that the compound may interact with calcium channels, influencing vascular tone and blood pressure regulation .
The proposed mechanism for the biological activity of this compound involves its interaction with calcium channels in cardiac tissues. The binding affinity and the resultant effects on ion channel dynamics could lead to changes in myocardial contractility and vascular resistance.
Case Studies
- Study on Perfusion Pressure : A study conducted by Figueroa-Valverde et al. (2023) evaluated the impact of various sulfonamide derivatives on perfusion pressure using isolated rat hearts. It was found that 4-methyl-N-(4-methylphenyl)sulfonamide significantly reduced perfusion pressure compared to controls, indicating a potential vasodilatory effect.
- Calcium Channel Interaction : Theoretical docking studies suggested that the compound could effectively bind to calcium channels, which are crucial in regulating cardiac contractility and vascular resistance. This interaction was modeled using established docking software, revealing promising binding affinities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the triazole core via cyclization of thiosemicarbazides or condensation of hydrazine derivatives with carbonyl compounds. The sulfonamide group is introduced via nucleophilic substitution using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine). Advanced techniques like microwave-assisted synthesis () or flow chemistry can enhance yield and reduce side products.
- Purity Control : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Analytical validation using HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR) is critical ().
Q. How can the molecular structure of this compound be rigorously characterized?
- Techniques :
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. Use SHELXTL (Bruker AXS) for data processing ( ).
- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide S=O stretch at ~1350 cm⁻¹ in IR) ().
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns ().
Advanced Research Questions
Q. How can contradictions between experimental and computational data (e.g., DFT calculations) be resolved for this compound?
- Case Study : If DFT-predicted bond lengths deviate from crystallographic data (e.g., triazole ring C–N bonds), recalibrate computational parameters (basis set: B3LYP/6-311++G** vs. experimental). Cross-validate using multiple software suites (Gaussian, ORCA) and check for crystal packing effects ().
- Triangulation : Combine results from XRD, NMR, and IR to identify systematic errors. For example, discrepancies in sulfanyl group conformation may arise from dynamic effects in solution vs. solid state ( ).
Q. What strategies are effective in analyzing biological activity when structural analogs show conflicting results?
- Approach :
SAR Studies : Compare substituent effects (e.g., methyl vs. cycloheptyl groups on triazole) using in vitro assays (e.g., enzyme inhibition).
Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase for sulfonamides). Validate with isothermal titration calorimetry (ITC) ().
Data Validation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in biological replicates ().
Q. How can crystallographic disorder or twinning be addressed during structure refinement?
- SHELXL Workflow :
- Use PART instructions to model disordered regions (e.g., methyl groups).
- Apply TWIN commands for twinned data (HKLF5 format).
- Validate with R1 convergence (<5%) and CheckCIF/PLATON alerts ( ).
- Case Example : For a triazole derivative with partial occupancy, refine anisotropic displacement parameters (ADPs) and apply restraints to prevent overfitting ().
Methodological Considerations
Q. What software tools are recommended for visualizing and analyzing non-covalent interactions in this compound?
- Visualization : ORTEP-3 ( ) for thermal ellipsoid plots; Mercury (CCDC) for Hirshfeld surfaces to quantify H-bonding/π-π interactions.
- Quantitative Analysis : CrystalExplorer for energy frameworks; Multiwfn for AIM topology analysis ().
Q. How can reaction mechanisms for triazole-sulfonamide coupling be experimentally validated?
- Kinetic Studies : Monitor intermediates via in situ FT-IR or LC-MS. For example, track the disappearance of sulfonyl chloride peaks (1770 cm⁻¹) ().
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to trace triazole ring formation via 2D NMR (HSQC) ().
Data Reproducibility and Validation
Q. What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
